1-Butyl-1H-imidazole-2-carbaldehyde

Descripción

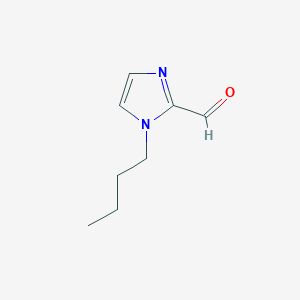

Structure

3D Structure

Propiedades

IUPAC Name |

1-butylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWYAMJYLFXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406433 | |

| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169378-52-3 | |

| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Pathways of 1 Butyl 1h Imidazole 2 Carbaldehyde

Carbonyl Group Reactivity of 1-Butyl-1H-imidazole-2-carbaldehyde

The aldehyde functionality in this compound is a primary site for a variety of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, participating in nucleophilic addition and reductive processes.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. A notable example is its participation in the Horner-Wadsworth-Emmons reaction, a modified Wittig reaction. In the synthesis of novel curcumin-based anticancer agents, this compound has been successfully employed as a substrate. The reaction with a phosphonate (B1237965) ylide, such as the one derived from 1,3-bis(diethylphosphonato)acetone, leads to the formation of a carbon-carbon double bond, yielding 1,5-diheteroarylpenta-1,4-dien-3-ones. This transformation highlights the aldehyde's susceptibility to nucleophilic attack by carbanionic species.

While direct literature on Grignard or other organometallic additions to this compound is scarce, the general reactivity of N-alkyl-imidazole-2-carbaldehydes suggests that they would readily react with such reagents to afford the corresponding secondary alcohols. Similarly, aldol-type condensation reactions are plausible, although some studies note that for certain target molecules, base-catalyzed aldol (B89426) condensation with N-alkyl-imidazole-2-carbaldehydes can be challenging, necessitating alternative synthetic routes like the Horner-Wadsworth-Emmons reaction.

Under certain conditions, imidazole-2-carbaldehydes can undergo a decarbonylation reaction in hot ethanol (B145695), which involves the nucleophilic attack of the alcohol on the carbonyl group, leading to the formation of the corresponding imidazole (B134444) and ethyl formate.

Reductive Transformations of the Aldehyde Functionality

The aldehyde group of this compound is readily reducible to a primary alcohol, (1-butyl-1H-imidazol-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are expected to efficiently effect this transformation, a common and high-yielding reaction for heterocyclic aldehydes. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) under a hydrogen atmosphere would also be an effective method for this reduction. The resulting primary alcohol is a versatile intermediate for further synthetic modifications.

Imine and Schiff Base Formation from this compound

The condensation of this compound with primary amines provides a straightforward route to imines, commonly known as Schiff bases. These compounds are of significant interest, particularly as precursors to complex ligands for coordination chemistry.

Condensation Reactions with Primary Amines for Ligand Precursors

The reaction of this compound with various primary amines under standard condensation conditions, often with acid or base catalysis, yields the corresponding N-substituted imines. These Schiff bases, incorporating the 1-butyl-1H-imidazol-2-yl moiety, are valuable polydentate ligands capable of coordinating with a variety of metal ions. The imidazole ring provides a nitrogen donor atom, and the imine nitrogen introduces another coordination site. Depending on the nature of the primary amine, additional donor atoms can be incorporated, leading to ligands with diverse coordination modes. For instance, condensation with amino acids like L-phenylalanine can produce tridentate ligands that coordinate through the imidazole nitrogen, the imine nitrogen, and a carboxylato oxygen atom. Similarly, reaction with 4-aminoantipyrine (B1666024) yields bidentate ligands.

The general synthetic approach involves stirring the aldehyde and the primary amine in a suitable solvent, such as ethanol or methanol, sometimes with gentle heating. The resulting Schiff base ligands are often crystalline solids and can be readily isolated.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Primary Amine (e.g., aniline) | Schiff Base (Imine) | Ligand for metal complexes |

| This compound | Amino Acid (e.g., L-phenylalanine) | Schiff Base Ligand | Chiral ligand, metal complex |

| This compound | 4-Aminoantipyrine | Bidentate Schiff Base Ligand | Metal complex with potential biological activity |

Cycloaddition and Ring Annulation Reactions Involving this compound Derivatives

Derivatives of this compound can serve as building blocks for the construction of more complex fused heterocyclic systems through cycloaddition and ring annulation reactions. These reactions often leverage the reactivity of both the imidazole ring and the functional groups derived from the aldehyde.

Formation of Novel Heterocyclic Systems (e.g., Oxazepine, Imidazolone)

While direct examples starting from this compound are not prevalent in the literature, the general reactivity patterns of related imidazole derivatives provide a clear indication of its potential in synthesizing novel heterocyclic systems.

For the formation of oxazepine rings fused to the imidazole core, a common strategy involves the intramolecular cyclization of a suitable precursor. For instance, a Schiff base derived from an N-alkylated benzimidazole-2-carbaldehyde and an amine bearing a pendant alcohol can undergo intramolecular addition to the imine to form a benzimidazole-fused 1,4-oxazepine. A similar strategy could be envisioned for this compound.

The synthesis of imidazolone derivatives can be achieved through various routes. While not directly starting from the aldehyde, the imidazole core is central. For example, imidazolones can be prepared via the cyclization of intermediate amidines. The aldehyde functionality of this compound could be transformed into a nitrile or another suitable group to facilitate such cyclizations.

Furthermore, the imidazole ring itself can participate in cycloaddition reactions. For example, certain 1-substituted imidazole derivatives can react with electron-deficient acetylenes in a [4+2] cycloaddition, which, after a retro-Diels-Alder reaction, can lead to substituted pyrroles. The aldehyde group, or a derivative thereof, on the imidazole ring would influence the electronic nature and reactivity of the diene system in such reactions.

| Precursor derived from this compound | Reaction Type | Resulting Heterocyclic System |

| Schiff base with a pendant alcohol | Intramolecular Cyclization | Imidazole-fused Oxazepine |

| Derivative with a suitable functional group (e.g., nitrile) | Cyclization | Imidazolone |

| Imidazole ring acting as a diene | [4+2] Cycloaddition | Fused heterocyclic intermediate |

Imidazole-Directed Organic Transformations

The imidazole ring, particularly the nitrogen atom at position 3, can act as a directing group in various organic reactions. This directing ability is crucial for achieving high levels of stereoselectivity in additions to the aldehyde-derived imine.

Imidazole-Directed Allylation of Aldimines

While specific studies on the imidazole-directed allylation of aldimines derived from this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2-imidazolylaldimines. nih.gov The nitrogen atom of the imidazole ring is capable of coordinating to a reagent, thereby directing the stereochemical outcome of the reaction.

A well-established method involves the enantioselective allylation of aldimines using a chiral allylchlorosilane. nih.gov In this transformation, the aldimine is first formed by the condensation of an imidazole-2-carbaldehyde with a primary amine. The subsequent reaction with a chiral allylsilane reagent, where the silicon center acts as a Lewis acid and is directed by the imidazole nitrogen, leads to the formation of chiral homoallylic amines. This method is notable for not requiring the protection of the imidazole NH group, which simplifies the synthetic sequence. nih.gov

The general scheme for this transformation, adapted for an aldimine derived from this compound, would proceed as follows:

Scheme 1: Proposed Imidazole-Directed Allylation of an Aldimine Derived from this compound

The utility of this method lies in its ability to generate a diverse array of imidazole-bearing chiral carbinamines, which are valuable precursors for more complex heterocyclic structures with potential applications in medicinal chemistry. nih.gov

Superelectrophilic Activation and Reactions of Imidazole Carbaldehydes

The aldehyde group of imidazole carbaldehydes can be rendered significantly more reactive through superelectrophilic activation. This process involves the use of a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), which protonates the imidazole ring. researchgate.net

The resulting imidazolium (B1220033) ion acts as a powerful electron-withdrawing group, which in turn dramatically enhances the electrophilicity of the adjacent formyl group upon its subsequent protonation. This dual activation converts the aldehyde into a highly reactive dicationic superelectrophile. researchgate.netorgsyn.org

Scheme 2: Generation of a Superelectrophile from this compound

This superelectrophilic activation enables efficient condensation reactions with weakly nucleophilic aromatic compounds, such as benzene (B151609) and its derivatives, through a Friedel-Crafts-type process. researchgate.net For instance, the reaction of N-substituted imidazole-2-carbaldehydes with arenes in TfOH leads to the formation of diarylmethyl-substituted imidazoles in good yields.

Table 1: Representative Products from the Superelectrophilic Activation and Arylation of Analogous Imidazole Aldehydes

| Imidazole Aldehyde Starting Material | Arene | Product | Yield (%) | Reference |

| 1-Methyl-1H-imidazole-2-carbaldehyde | Benzene | 1-Methyl-2-(diphenylmethyl)-1H-imidazole | 85 | researchgate.net |

| 1-Methyl-1H-imidazole-2-carbaldehyde | Toluene | 1-Methyl-2-(di-p-tolylmethyl)-1H-imidazole | 82 | researchgate.net |

This methodology provides a powerful tool for the C-C bond formation at the C2 position of the imidazole ring, yielding complex molecular architectures that are otherwise difficult to access. The imidazolium group not only activates the aldehyde but can also influence subsequent reactions in dicationic species. researchgate.netorgsyn.org

Applications of 1 Butyl 1h Imidazole 2 Carbaldehyde in Advanced Synthetic Chemistry

1-Butyl-1H-imidazole-2-carbaldehyde as a Pivotal Synthetic Intermediate

This compound serves as a key starting material in multi-step synthetic pathways. Its structure, featuring a reactive aldehyde group at the 2-position of the imidazole (B134444) ring and a butyl group at the N1-position, provides a unique combination of steric and electronic properties that can be exploited for the targeted synthesis of more complex molecules.

Precursor for Pharmaceutically Relevant Heterocyclic Scaffolds

The imidazole nucleus is a common feature in many pharmacologically active compounds. scbt.com The aldehyde functionality of this compound allows for its incorporation into a variety of heterocyclic scaffolds of medicinal interest. Although specific examples for the 2-carbaldehyde isomer are not as extensively documented as for its counterparts, its potential is inferred from the broad utility of imidazole aldehydes in drug discovery. For instance, imidazole-based compounds are known to exhibit a wide range of biological activities, including antifungal, antiviral, and antitumor effects. The derivatization of the aldehyde group can lead to the formation of imines, alcohols, and other functionalities that are crucial for building the core structures of new therapeutic agents.

Building Block in the Synthesis of Agrochemicals

Similar to its role in pharmaceutical synthesis, this compound has potential as a building block for novel agrochemicals. Imidazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. The specific reactivity of the 2-aldehyde group can be harnessed to construct molecules with desired biological activities for crop protection. The butyl group can influence the compound's lipophilicity, which is a critical parameter for its uptake and translocation in plants. While detailed studies on the direct application of this compound in agrochemical synthesis are emerging, the established importance of the imidazole scaffold in this industry highlights its potential.

Intermediate for Fine Chemical Production

The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, can also benefit from the use of this compound. Its ability to undergo various chemical transformations makes it a valuable intermediate for the synthesis of dyes, catalysts, and other specialty chemicals. The imidazole ring can act as a ligand for metal catalysts, and the aldehyde group provides a handle for further functionalization to fine-tune the properties of the final product.

Derivatization for Novel Functionalized Compounds

The chemical reactivity of the aldehyde group in this compound is central to its utility in creating a diverse range of new molecules.

Synthesis of Diverse Imidazole-Fused and Substituted Heterocycles

A key application of this intermediate is in the synthesis of fused heterocyclic systems. The aldehyde group can participate in cyclization reactions with various reagents to form bicyclic and polycyclic structures containing the imidazole ring. For example, reactions with compounds containing active methylene (B1212753) groups or amino functionalities can lead to the formation of new five- or six-membered rings fused to the imidazole core. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for specific interactions with biological targets. While specific examples for the 2-carbaldehyde isomer are still under active investigation, the general principles of heterocyclic synthesis suggest a wide scope of possibilities.

Role in Biochemical Research Methodologies

The application of this compound extends to its potential use in biochemical research. Imidazole-containing compounds are known to interact with various enzymes and proteins. The aldehyde group can be used to covalently label proteins or to develop specific enzyme inhibitors. For instance, the aldehyde can react with amino groups on proteins to form Schiff bases, which can be further stabilized by reduction. This allows for the study of protein structure and function. While specific research utilizing this compound in this context is not yet widely published, its availability as a research chemical suggests its potential for such applications.

Investigation of Enzyme Inhibitors and Receptor Interactions

While extensive research on the direct interaction of this compound with specific enzymes and receptors is still emerging, the broader class of imidazole-containing compounds has shown significant potential in this arena. For instance, the related compound, 1H-Imidazole-2-carbaldehyde, has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type-2 diabetes. medchemexpress.com This suggests that the imidazole-2-carbaldehyde scaffold is a promising pharmacophore for enzyme inhibition.

The butyl group in this compound can influence its lipophilicity and steric profile, which are critical factors for binding to the active sites of enzymes or the binding pockets of receptors. The exploration of this specific derivative in receptor binding assays, which are crucial for drug discovery, is an active area of research. nih.gov These assays help determine the affinity and specificity of a compound for a particular receptor, providing insights into its potential pharmacological effects.

Studies Providing Insights into Biological Pathways

The study of how small molecules like this compound interact with and modulate biological pathways is fundamental to understanding disease mechanisms and developing new therapeutic strategies. Although specific studies detailing the effects of this compound on biological pathways are not yet widely published, the general class of imidazole derivatives is known to participate in various biological processes.

Future research will likely focus on elucidating the specific pathways affected by this compound. This could involve techniques such as gene expression profiling and metabolomics to understand the downstream effects of its interaction with cellular components.

Contributions to Analytical Chemistry Techniques

The unique chemical characteristics of this compound make it a valuable tool in the development of advanced analytical methods.

Development of Methods for Detection and Quantification of Chemical Entities

The aldehyde functional group in this compound allows for its use as a derivatizing agent. Aldehydes can react with various functional groups, such as amines, to form Schiff bases, which can possess distinct spectroscopic properties. This reactivity can be harnessed to develop new methods for the detection and quantification of specific molecules of interest in complex samples.

Applications in Chiral Separation Methodologies (e.g., Capillary Electrophoresis)

While direct applications of this compound in chiral separations using techniques like capillary electrophoresis are not extensively documented, its potential as a chiral selector or as a precursor for the synthesis of chiral selectors is an area of interest. The imidazole core can be modified to introduce chiral centers, and the resulting derivatives could be used to separate enantiomers, which is of critical importance in the pharmaceutical industry.

Exploration in Material Science Research

The reactivity of the aldehyde group and the properties of the imidazole ring make this compound a candidate for the development of novel materials.

Development of Novel Polymers and Coatings

The aldehyde functionality of this compound allows it to participate in polymerization reactions. It can be used as a monomer or a cross-linking agent to create new polymers with tailored properties. The imidazole moiety can impart desirable characteristics to the resulting polymers, such as thermal stability, conductivity, and the ability to coordinate with metal ions. These properties make such polymers potentially useful for applications in coatings, membranes, and electronic materials.

Coordination Chemistry of 1 Butyl 1h Imidazole 2 Carbaldehyde As a Ligand

Ligand Design Principles Employing Imidazole-2-carbaldehyde Moieties

The design of ligands based on the imidazole-2-carbaldehyde framework is centered on creating polydentate systems that can form stable chelate rings with metal ions. The strategic placement of donor atoms and the flexibility of the ligand backbone are crucial for achieving specific coordination geometries and influencing the electronic properties of the resulting metal complexes.

A primary strategy in ligand design involving 1-butyl-1H-imidazole-2-carbaldehyde is the synthesis of tridentate Schiff-base ligands. This is typically achieved through the condensation reaction of the aldehyde with a primary amine that contains an additional donor group. For instance, reaction with amino acids, such as L-histidine or L-phenylalanine, results in ligands that can coordinate to a metal center through the imidazole (B134444) nitrogen, the imine (azomethine) nitrogen, and an oxygen atom from the carboxylate group. nih.govtandfonline.com This tridentate coordination is a recurring theme in the chemistry of imidazole-2-carboxaldehyde derivatives. researchgate.net The resulting ligands are often monobasic, with the carboxylic acid proton being lost upon coordination. researchgate.netderpharmachemica.com The general synthetic route for such a Schiff base ligand involves the reaction of imidazole-2-carboxaldehyde with an amino acid in a suitable solvent, often with a base to facilitate the deprotonation of the carboxylic acid. derpharmachemica.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Schiff base ligands derived from this compound typically involves the reaction of the pre-formed ligand with a metal salt in a suitable solvent. derpharmachemica.com Alternatively, in-situ methods can be employed where the aldehyde, amine, and metal salt are reacted together in a one-pot synthesis. researchgate.net Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Schiff base ligands derived from imidazole-2-carboxaldehyde have been successfully used to form complexes with a range of transition metal ions.

Nickel(II) Complexes: The reaction of imidazole-2-carboxaldehyde derived Schiff bases with Ni(II) salts, such as nickel(II) chloride, yields stable complexes. derpharmachemica.com Magnetic susceptibility measurements for Ni(II) complexes often indicate an octahedral geometry. derpharmachemica.comresearchgate.net For example, a magnetic moment of 3.22 B.M. is consistent with an octahedral environment around the Ni(II) ion. derpharmachemica.com

Mercury(II) Complexes: The synthesis of mercury(II) complexes with Schiff base ligands can be achieved by reacting the ligand with a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) chloride. researchgate.netinorgchemres.org These reactions typically result in the formation of complexes where the Schiff base acts as a bidentate or polydentate ligand. inorgchemres.org The resulting complexes can exhibit various geometries, with distorted tetrahedral being common for four-coordinate Hg(II) centers. inorgchemres.org

Copper(II) Complexes: Copper(II) complexes of these ligands are readily synthesized and have been extensively studied. derpharmachemica.comnih.gov The magnetic moments of these complexes are typically around 1.97 B.M., which is characteristic of an octahedral Cu(II) complex. derpharmachemica.com The electronic spectra of these complexes also provide insights into their geometry. nih.gov

Zinc(II) Complexes: Zinc(II) complexes are also readily formed with these Schiff base ligands. derpharmachemica.comnih.gov As Zn(II) is a d¹⁰ ion, its complexes are diamagnetic. derpharmachemica.com The geometry of Zn(II) complexes can vary, with both tetrahedral and octahedral geometries being observed, depending on the specific ligand and reaction conditions. nih.govtandfonline.com

Table 1: Magnetic Moments and Geometries of Selected Metal Complexes with Imidazole-2-carboxaldehyde Derived Schiff Bases

| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |

| Ni(II) | 3.22 | Octahedral |

| Cu(II) | 1.97 | Octahedral |

| Zn(II) | Diamagnetic | Octahedral/Tetrahedral |

Data compiled from related studies on imidazole-2-carboxaldehyde Schiff base complexes. nih.govtandfonline.comderpharmachemica.com

The coordination modes of Schiff base ligands derived from this compound are primarily investigated using infrared (IR) spectroscopy. The stretching vibration of the azomethine group (C=N) in the free ligand appears at a certain wavenumber, and a shift in this band upon complexation indicates its coordination to the metal ion. nih.gov Similarly, shifts in the vibrational frequencies associated with the imidazole ring confirm the participation of the imidazole nitrogen in coordination. nih.gov

The geometry of the resulting metal complexes is often inferred from a combination of techniques:

Electronic Spectra (UV-Vis): The d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes are indicative of the coordination geometry. For example, the positions of these bands can help distinguish between octahedral, tetrahedral, and square planar geometries. nih.govtandfonline.com

Magnetic Susceptibility: The measurement of the magnetic moment of a complex provides information about the number of unpaired electrons, which in turn helps in determining the geometry of the complex. derpharmachemica.com

Molar Conductance: Molar conductance measurements in a suitable solvent can determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus providing clues about the coordination sphere. derpharmachemica.com

Structural Elucidation of this compound Metal Complexes

Powder X-ray diffraction (XRD) can also be employed to confirm the crystalline nature of the synthesized complexes and to determine the average grain size of the material, which is particularly relevant for nanocrystalline compounds. derpharmachemica.comorientjchem.org

Table 2: Representative Crystallographic Data for a Related Metal Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 11.789(2) |

| β (°) | 98.45(3) |

| V (ų) | 1823.4(6) |

| Z | 4 |

Note: This data is for a representative related complex and is intended for illustrative purposes.

Potential Applications of this compound Metal Complexes

Exploration in Catalysis

There is no available research data on the application of this compound metal complexes in catalysis.

Development of Novel Functional Materials

There is no available research data on the use of this compound metal complexes in the development of novel functional materials.

In-depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound This compound . Despite the growing interest in imidazole derivatives for their diverse applications, detailed research findings specifically focusing on the electronic structure, conformational dynamics, and spectroscopic properties of this particular molecule are not publicly available. Consequently, the creation of a detailed article with specific data tables as per the requested outline is not feasible at this time.

While general computational methodologies are well-established for molecules of this nature, specific studies applying these techniques to this compound have not been published in accessible scientific journals or databases. Searches for dedicated research on this compound's Density Functional Theory (DFT) optimizations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, molecular dynamics simulations, and computational spectroscopy have not yielded the specific data required for a thorough and accurate scientific narrative.

For context, computational studies have been performed on closely related imidazole derivatives, which can provide a general understanding of the expected electronic and structural properties. For instance, research on imidazole-2-carboxaldehyde and other N-substituted imidazoles has utilized quantum chemical calculations to investigate their stability, reactivity, and electronic characteristics. These studies often include:

DFT calculations to determine optimized geometries and electronic energies.

HOMO-LUMO analysis to understand chemical reactivity and electronic transitions.

MEP mapping to identify sites susceptible to electrophilic and nucleophilic attack.

NBO analysis to investigate charge delocalization and bonding interactions.

Similarly, molecular dynamics simulations have been employed to study the behavior of the basic imidazole structure in solutions, offering insights into intermolecular interactions. However, the introduction of the butyl group at the N1 position and the carbaldehyde group at the C2 position in this compound would introduce specific conformational and electronic effects that cannot be accurately extrapolated from these related but distinct molecules.

Without dedicated computational studies on this compound, any attempt to generate the requested detailed article and data tables would be speculative and not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific properties of this compound.

Theoretical and Computational Studies on 1 Butyl 1h Imidazole 2 Carbaldehyde

Computational Spectroscopy for Prediction and Interpretation

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra

No published theoretical IR or NMR spectral data generated from computational studies for 1-Butyl-1H-imidazole-2-carbaldehyde could be located.

Prediction of Electronic Absorption (UV-Vis) Spectra

There are no available predictive studies or computational data on the electronic absorption (UV-Vis) spectra for this compound.

Conclusion and Future Research Trajectories

Summary of Current Research Contributions to 1-Butyl-1H-imidazole-2-carbaldehyde Chemistry

Research on this compound has primarily focused on its synthesis and its role as a key building block in organic synthesis. The presence of both a nucleophilic imidazole (B134444) ring and an electrophilic aldehyde group allows for a diverse range of chemical transformations.

Current contributions have established several synthetic routes to imidazole-2-carbaldehydes, including the oxidation of the corresponding alcohol and formylation reactions. researchgate.net These methods, while effective, often require specific catalysts and controlled reaction conditions to achieve high yields.

The primary application of this compound to date has been in the synthesis of more complex imidazole derivatives. semanticscholar.org These derivatives are of significant interest in medicinal chemistry and materials science due to the biological activity and unique properties of the imidazole scaffold. nih.govnih.gov

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

While established methods for the synthesis of imidazole-2-carbaldehydes exist, there remain several unexplored avenues that could offer improved efficiency, sustainability, and access to novel derivatives.

Unexplored Synthetic Pathways:

C-H Activation/Functionalization: Direct C-H functionalization of the imidazole ring offers a more atom-economical approach to introducing the formyl group, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields and purity, particularly for reactions that are difficult to control in batch processes.

Biocatalysis: Employing enzymes for the synthesis of this compound could offer a greener and more selective alternative to traditional chemical methods.

Derivatization Opportunities:

The aldehyde functionality is a gateway to a vast number of derivatives. Future research could focus on:

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles can lead to the formation of imines, hydrazones, and other Schiff bases, which are valuable ligands in coordination chemistry.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide access to another set of important building blocks.

Multicomponent Reactions: Utilizing this compound in multicomponent reactions could rapidly generate molecular complexity and lead to the discovery of novel bioactive compounds. biomedpharmajournal.org

Prospective Advancements in Catalytic and Material Science Applications

The unique electronic and structural features of this compound and its derivatives suggest significant potential in catalysis and material science. numberanalytics.comnumberanalytics.com

Catalysis:

N-Heterocyclic Carbene (NHC) Precursors: The imidazole ring is the core of N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. Derivatization of this compound could lead to novel NHC precursors with tailored steric and electronic properties for specific catalytic transformations.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions, making this compound a potential building block for the synthesis of functional Metal-Organic Frameworks (MOFs). rsc.org These MOFs could find applications in gas storage, separation, and catalysis.

Material Science:

Ionic Liquids: Imidazole-based ionic liquids are a well-established class of materials with diverse applications. Functionalization of the aldehyde group could lead to the development of task-specific ionic liquids with unique properties.

Polymers and Functional Materials: Incorporation of the this compound moiety into polymer backbones could impart desirable properties such as thermal stability, conductivity, and metal-coordinating ability. researchgate.net

Emerging Directions in Advanced Ligand Design for Coordination Chemistry

The ability of the imidazole ring to coordinate to metal ions makes this compound an attractive scaffold for the design of advanced ligands for coordination chemistry. researchgate.net

Advanced Ligand Design:

Multidentate Ligands: The aldehyde group can be readily converted into other donor groups, allowing for the synthesis of multidentate ligands. For example, reaction with aminoalcohols could yield tridentate ligands capable of forming stable complexes with a variety of metal ions.

Redox-Active Ligands: The imidazole ring can participate in redox processes, making it a component of redox-active ligands. These ligands are of interest for applications in catalysis and molecular electronics.

Responsive Ligands: The reactivity of the aldehyde group could be exploited to create ligands that respond to external stimuli, such as changes in pH or the presence of specific analytes. This could lead to the development of novel sensors and smart materials. uminho.pt

Future Potential of Computational Modeling for Rational Design and Prediction

Computational modeling is a powerful tool that can accelerate the discovery and development of new molecules and materials. The application of computational methods to the study of this compound and its derivatives holds significant promise.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This information can guide the design of new synthetic routes and the development of novel applications.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of derivatives of this compound to biological targets. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of systems containing this molecule, such as its interaction with solvents, surfaces, or biological macromolecules.

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Q. What experimental designs mitigate synthetic byproduct formation during formylation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.